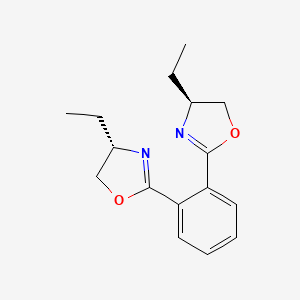
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis. This compound is particularly notable for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two oxazoline rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-4-ethyl-4,5-dihydrooxazole, which is derived from amino alcohols and carboxylic acids.
Formation of Oxazoline Rings: The amino alcohol undergoes cyclization with a carboxylic acid to form the oxazoline ring.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the enantioselectivity and purity of the final product.
化学反应分析
Types of Reactions
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxazoline N-oxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is widely used in scientific research due to its versatility:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a model for biological systems involving metal-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required.
作用机制
The mechanism by which 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The oxazoline rings coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate.
相似化合物的比较
Similar Compounds
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with phenyl groups instead of ethyl groups.
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups.
Uniqueness
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific combination of ethyl groups and oxazoline rings, which provide a balance of steric and electronic properties that enhance its performance as a chiral ligand. This balance allows for high enantioselectivity and stability in various catalytic processes, making it a preferred choice in asymmetric synthesis.
属性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
(4S)-4-ethyl-2-[2-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m0/s1 |
InChI 键 |
GODQBABDTNAFFN-RYUDHWBXSA-N |
手性 SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)CC |
规范 SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


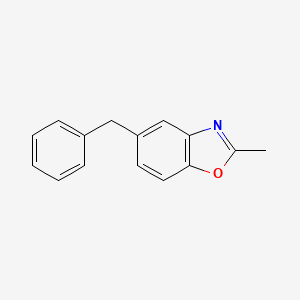
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)

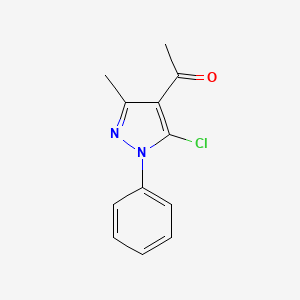

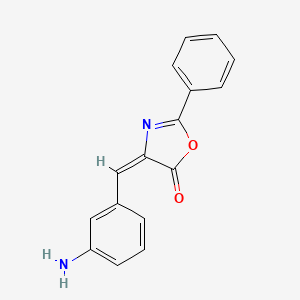
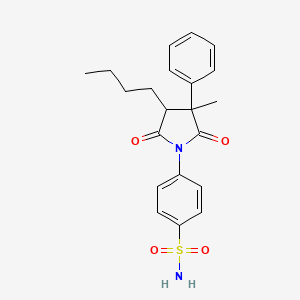


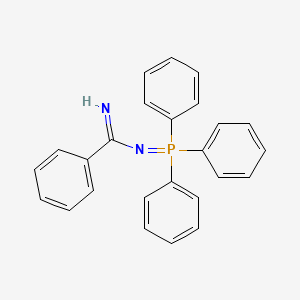
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)



